molecular formula C2HBrF4 B1682001 Teflurane CAS No. 124-72-1

Teflurane

Cat. No.: B1682001
CAS No.: 124-72-1
M. Wt: 180.93 g/mol
InChI Key: RZXZIZDRFQFCTA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Teflurane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, though this is not a common reaction due to its stability.

    Reduction: The compound can be reduced, but this reaction is less common.

    Substitution: this compound can undergo substitution reactions where the bromine or fluorine atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated ethanes .

Scientific Research Applications

Teflurane has been studied for its potential use in various fields:

Properties

IUPAC Name

2-bromo-1,1,1,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF4/c3-1(4)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXZIZDRFQFCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861765
Record name 2-Bromo-1,1,1,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124-72-1, 30283-90-0
Record name 2-Bromo-1,1,1,2-tetrafluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Teflurane [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, bromotetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030283900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1,1,1,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEFLURANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6492U1O9V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Teflurane and what were its initial applications?

A1: this compound, chemically known as 1,1,1,2-tetrafluoro-2-bromoethane, is a halogenated hydrocarbon that was investigated as a potential anesthetic gas. [, , ] Its non-flammable and non-explosive nature made it an attractive alternative to flammable anesthetics like cyclopropane. [] Research began in the late 1950s, with initial studies conducted on dogs. [] this compound was found to have anesthetic properties but was more potent than initially desired. [] Despite this, clinical trials in humans commenced in 1960. []

Q2: How does this compound compare to other anesthetic agents in terms of its effects on the cardiovascular system?

A2: Studies in cats showed that this compound significantly lowers arterial blood pressure. [] It also induced spontaneous ventricular arrhythmias in a higher proportion of animals compared to halothane, another anesthetic agent. [] These arrhythmias were successfully treated with the intravenous administration of propranolol, a beta-blocker. [] Unlike halothane, which causes minimal metabolic acidosis, this compound use resulted in both respiratory and metabolic acidosis, contributing to a decrease in plasma pH. []

Q3: Does this compound impact the sympathetic nervous system?

A3: Research suggests that this compound has variable effects on sympathetic activity. [] In animal studies, it inconsistently increased sympathetic discharge, unlike agents like diethyl ether and chloroform, which consistently enhance sympathetic activity. [] Interestingly, adding nitrous oxide to this compound often increased sympathetic discharge. []

Q4: Are there concerns regarding this compound's toxicity?

A4: While this compound showed initial promise as an anesthetic agent, research highlighted some potential concerns. Studies were conducted to investigate the possibility of renal toxicity in animals. [] The full toxicological profile of this compound, including long-term effects, would require further investigation.

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